

A Technical Guide to the Applications of TSKgel Butyl-NPR in Biopharmaceutical Analysis

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Compound of Interest		
Compound Name:	TSKgel Butyl-NPR	
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Introduction to Hydrophobic Interaction Chromatography (HIC) and the **TSKgel Butyl-NPR** Column

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate proteins and other biomolecules based on differences in their surface hydrophobicity. [1][2][3] The separation is achieved under non-denaturing conditions, utilizing a reversed salt gradient at physiological pH, which preserves the native structure and biological activity of the molecules.[4] Proteins are loaded onto the column in a high-salt mobile phase, which enhances hydrophobic interactions between the protein and the stationary phase.[1][5] Elution is then accomplished by decreasing the salt concentration, which weakens these interactions.[2][4]

The **TSKgel Butyl-NPR** column is a state-of-the-art HIC column specifically designed for the high-performance analysis of biopharmaceuticals.[6][7] It is packed with 2.5 µm non-porous polymethacrylate particles, a design that eliminates pore diffusion, often a rate-limiting step in chromatography, thereby enabling faster and higher-resolution separations.[6][8][9] As the least hydrophobic option in the TSKgel HIC series, it is an excellent choice for achieving high recovery of even highly hydrophobic samples.[7][10][11] These features make it particularly well-suited for quality control and process monitoring applications.[8]

Core Applications in Biopharmaceutical Analysis

The unique properties of the **TSKgel Butyl-NPR** column make it ideal for several critical applications in the biopharmaceutical industry, most notably the characterization of antibodydrug conjugates and the analysis of monoclonal antibody variants.



Antibody-Drug Conjugate (ADC) Analysis

A primary application of the **TSKgel Butyl-NPR** column is the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).[6][7][8] The DAR is a critical quality attribute that defines the average number of drug molecules attached to an antibody and directly impacts the ADC's therapeutic efficacy.

The conjugation of small molecule drugs increases the overall hydrophobicity of the antibody. HIC can effectively separate ADC species based on the number of conjugated drugs; species with a higher drug load are more hydrophobic and thus retained longer on the column.[12][13] The **TSKgel Butyl-NPR** column provides baseline resolution of peaks corresponding to different DAR values (e.g., DAR 0, 2, 4, 6, 8), allowing for accurate quantification.[12][13] The high speed of the non-porous particles allows for rapid analysis, often in under 15 minutes.[6]

Monoclonal Antibody (mAb) Variant Analysis

The **TSKgel Butyl-NPR** column also serves as a robust tool for identifying and quantifying mAb product-related variants, such as oxidized forms and aggregates.[6]

- Oxidation Variants: Oxidation, particularly of methionine residues, can alter the
 hydrophobicity of a monoclonal antibody. The TSKgel Butyl-NPR column can resolve these
 subtle differences, separating oxidized variants from the native form.[9][14] This is crucial for
 monitoring product stability and degradation pathways.
- Aggregates: Protein aggregation is a common issue in bioprocessing that can impact product safety and efficacy. HIC offers an orthogonal method to size exclusion chromatography (SEC) for quantifying high molecular weight aggregates. [6][14]

Data Presentation: Column Specifications and Performance

Quantitative data regarding the column's characteristics and performance are summarized below for clear reference.

Table 1: TSKgel Butyl-NPR Column Specifications and Operating Conditions



Parameter	Specification
Base Material	Polymethacrylate
Particle Size	2.5 μm (non-porous)[6][7][9]
Ligand	Butyl (C4)[15]
Available Dimensions	4.6 mm ID x 3.5 cm L4.6 mm ID x 10.0 cm L[6] [16]
pH Stability	2.0 - 12.0[11][16]
Max Pressure	20 MPa[16]
Max Flow Rate	1.2 mL/min (3.5 cm L), 1.0 mL/min (10 cm L)[16]
Standard Flow Rate	0.5 - 1.0 mL/min[16]
Max Salt Concentration	< 4 M[16]
Max Organic Conc.	≤ 50% (confirm salt solubility)[16]
Temperature Range	0 - 60 °C[16]

Table 2: Reported Recovery Rates for Standard Proteins

Protein	Recovery (%)
Myoglobin	96
Ribonuclease	90
Lysozyme	102
Alpha-Chymotrypsin	95
Alpha-Chymotrypsinogen A	98
Trypsin inhibitor	98
(Data sourced from a Tosoh Bioscience brochure)[9]	



Experimental Protocols and Methodologies

Detailed protocols are essential for reproducing analytical results. The following sections provide methodologies for the key applications cited.

Protocol 1: DAR Analysis of an Antibody-Drug Conjugate

This protocol is a representative method for separating an ADC (e.g., Trastuzumab-vcMMAE) to determine its drug-to-antibody ratio.

Table 3: Experimental Conditions for ADC DAR Analysis

Parameter	Condition
Column	TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm[12]
Mobile Phase A	1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 + 5% IPA
Mobile Phase B	50 mM Sodium Phosphate, pH 7.0 + 20% IPA
Gradient	Linear gradient, details vary by specific ADC (e.g., 0-100% B over 20-30 min)
Flow Rate	0.8 - 1.0 mL/min
Temperature	25 °C - 35 °C
Detection	UV @ 280 nm[13]

| Sample | Unconjugated and conjugated Trastuzumab[12][13] |

Methodology:

- Equilibrate the **TSKgel Butyl-NPR** column with the initial mobile phase conditions (high salt) until a stable baseline is achieved.
- Inject the ADC sample onto the column.



- Apply a decreasing linear salt gradient by increasing the percentage of Mobile Phase B. The less hydrophobic, unconjugated antibody (DAR 0) will elute first.
- As the salt concentration decreases, ADC species with progressively higher DAR values
 (e.g., 2, 4, 6, 8) will elute as distinct, well-resolved peaks.[12]
- Monitor the elution profile at 280 nm and integrate the peaks to calculate the relative percentage of each species and the average DAR.

Protocol 2: Analysis of Monoclonal Antibody Oxidation Variants

This protocol describes a method for separating oxidation variants of a mAb following enzymatic digestion.

Table 4: Experimental Conditions for mAb Oxidation Analysis

Parameter	Condition
Column	TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm[9]
Mobile Phase A	2.0 M Ammonium Sulfate in 20 mM Phosphate Buffer, pH 7.0[9]
Mobile Phase B	20 mM Phosphate Buffer, pH 7.0[9]
Gradient	25% to 60% B over 20 minutes (linear)[9]
Flow Rate	1.0 mL/min[9]
Temperature	35 °C[9]
Detection	UV @ 215 nm[9]

| Sample Prep | Therapeutic antibody digested by papain. Oxidation induced with tBHP.[9] |

Methodology:



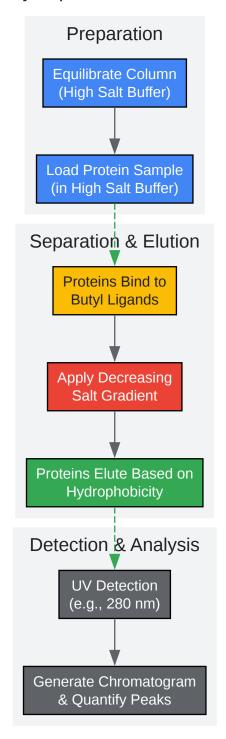
- Prepare mAb samples, including a control and samples subjected to oxidative stress (e.g., using tert-butylhydroperoxide, tBHP).
- Digest the samples with an enzyme such as papain to generate Fab and Fc fragments.[14]
- Equilibrate the TSKgel Butyl-NPR column with the starting gradient conditions.
- Inject the digested sample.
- Apply the specified decreasing salt gradient. Oxidized fragments, being more hydrophilic, will
 typically elute earlier than their non-oxidized counterparts.
- Monitor the separation at 215 nm. The resulting chromatogram will show distinct peaks corresponding to the number of oxidized residues in each fragment.[14]

Visualizations: Workflows and Separation Principles

Diagrams created using Graphviz illustrate the core principles and workflows associated with the **TSKgel Butyl-NPR** column.



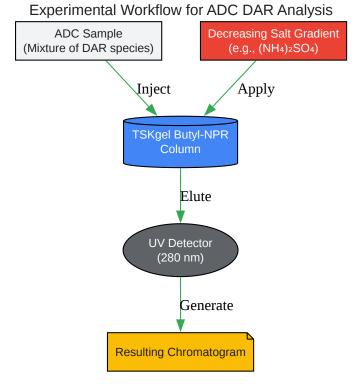
General Workflow for Hydrophobic Interaction Chromatography (HIC)

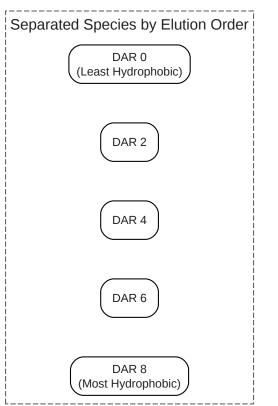


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General HIC Workflow



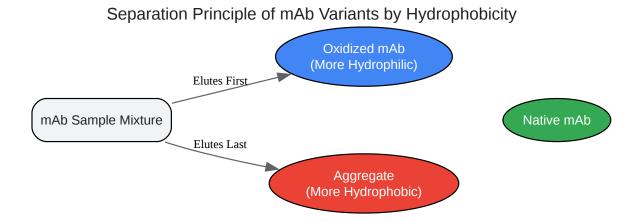




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ADC DAR Analysis Workflow





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mAb Variant Separation Principle

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